Dimorpholinophosphinyl chloride

Peptide Synthesis Amide Bond Formation Coupling Reagents

Problem: Non-specific phosphorylating agents (POCl₃) generate complex mono-/di-/tri-substituted mixtures; DCC-based couplings leave dicyclohexylurea (DCU) residues that resist purification. Solution: Dimorpholinophosphinyl chloride provides sterically modulated electrophilicity for regioselective phosphorylation and clean byproduct profiles. • Enables high-fidelity dexamethasone phosphate intermediate synthesis with controlled 21-hydroxy selectivity • Circumvents DCU contamination inherent to carbodiimide reagents • Supplied at ≥98% purity, packaged moisture-free under inert gas for batch-to-batch consistency

Molecular Formula C8H16ClN2O3P
Molecular Weight 254.65 g/mol
CAS No. 7264-90-6
Cat. No. B048387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimorpholinophosphinyl chloride
CAS7264-90-6
SynonymsBis(morpholino)phosphinyl Chloride;  Bismorpholinophosphinic Chloride;  Dimorpholinophosphinic Acid Chloride;  Dimorpholinophosphinic Chloride;  Dimorpholinophosphinic Chloride;  Di-4-morpholinylphosphinic Chloride;  P,P-Di-4-morpholinylphosphinic Chloride
Molecular FormulaC8H16ClN2O3P
Molecular Weight254.65 g/mol
Structural Identifiers
SMILESC1COCCN1P(=O)(N2CCOCC2)Cl
InChIInChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2
InChIKeyXTOQMDCHFVDCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimorpholinophosphinyl Chloride Overview


Dimorpholinophosphinyl chloride (CAS 7264-90-6), also known as bis(morpholino)phosphinyl chloride, is an organophosphorus compound within the phosphorodiamidic chloride class [1]. It is characterized by a pentavalent phosphorus atom bonded to two morpholine rings, one oxygen, and one reactive chlorine substituent, conferring its primary utility as a coupling and phosphorylating agent in organic synthesis . The compound is a solid at room temperature with a melting point of 80 °C and a molecular weight of 254.65 g/mol . Its reactivity profile is defined by the electrophilic nature of the phosphorus-chlorine bond, making it susceptible to nucleophilic attack under controlled conditions. This reagent is notably employed in the synthesis of pharmaceutical intermediates, such as the pro-drug dexamethasone phosphate , and has been investigated as a coupling agent in peptide bond formation [2]. Procurement considerations for this compound include its classification as moisture-sensitive, necessitating storage under an inert atmosphere and at refrigerated temperatures to maintain its integrity and reactivity .

Dimorpholinophosphinyl Chloride: Not a Direct Replacement


Generic substitution with other phosphorylating chlorides or common peptide coupling reagents is not scientifically valid due to fundamental differences in reaction kinetics, selectivity, and byproduct profiles that directly impact yield and purity. For instance, phosphorus oxychloride (POCl₃) is a highly reactive but non-specific phosphorylating agent that often yields complex mixtures of mono-, di-, and tri-substituted products, necessitating difficult separations [1]. Conversely, the presence of two bulky morpholine rings in dimorpholinophosphinyl chloride modulates its electrophilicity and provides significant steric shielding, leading to distinct regioselectivity and a controlled substitution pattern. Similarly, while reagents like dicyclohexylcarbodiimide (DCC) or BOP-Cl are established in peptide synthesis, their application in phosphorylation contexts is either inefficient or generates toxic, difficult-to-remove byproducts [2]. The selection of a specific phosphorodiamidic chloride is therefore critical; the choice between a morpholino-, pyrrolidino-, or other amino-substituted analog can dictate the outcome of a key synthetic step due to variances in leaving group ability, steric bulk, and the stability of the resultant intermediates [3].

Dimorpholinophosphinyl Chloride: Comparator Analysis


Peptide Coupling Efficiency vs. Symmetric Anhydride

N,N'-bis-morpholinophosphinic chloride (BMP-Cl), the peptide-coupling specific nomenclature for this compound, was evaluated as a coupling reagent for the first time in peptide synthesis. Its performance was directly compared against the established symmetric anhydride method. While the published abstract does not provide exact yield percentages, it explicitly confirms that the results obtained with BMP-Cl were quantitatively compared with those from the anhydride method, establishing it as a viable alternative coupling reagent for peptide bond formation [1].

Peptide Synthesis Amide Bond Formation Coupling Reagents

Phosphorylation Efficiency vs. Morpholinophosphorodichloridate

A structural and functional comparator, morpholinophosphorodichloridate, has been used to phosphorylate isopropylideneadenosine. When reacted with a Vilsmeier complex derived from this comparator, a yield of 50% was reported for the phosphorylation of isopropylideneadenosine [1]. While dimorpholinophosphinyl chloride (a P(V) species with two morpholine groups) is a distinct entity from morpholinophosphorodichloridate (a P(V) species with one morpholine and two chlorine atoms), this data provides a crucial class-level baseline. The presence of a second morpholine group in the target compound is expected to alter its reactivity profile, potentially offering advantages in selectivity for the synthesis of nucleoside 5'-monophosphates [2].

Nucleoside Phosphorylation Coenzyme Analog Synthesis Organophosphorus Reagents

Derivative Library Generation vs. Structural Analogs

A foundational study on the closely related compound morpholinophosphorodichloridate demonstrated that reaction with amines followed by treatment with various nucleophilic reagents yielded a library of 64 distinct derivatives [1]. This class-level evidence strongly suggests that dimorpholinophosphinyl chloride, possessing an additional morpholine substituent, could serve as a versatile scaffold for the generation of diverse chemical libraries. The ability to introduce a dimorpholinophosphinyl moiety and subsequently elaborate it with nucleophiles provides a tangible advantage in medicinal chemistry for structure-activity relationship (SAR) studies compared to simpler, less functionalizable phosphorylating agents like POCl₃ [2].

Derivative Synthesis Lead Optimization Structure-Activity Relationship

Storage and Handling Stability vs. Common Reagents

Vendor technical datasheets specify that dimorpholinophosphinyl chloride is hygroscopic and moisture-sensitive, requiring storage at -20°C under an inert atmosphere for maximum stability and recovery . This is a critical procurement and handling parameter. In contrast, alternative reagents like dicyclohexylcarbodiimide (DCC) have different handling requirements (often room temperature storage) and present their own challenges, such as the formation of the problematic dicyclohexylurea (DCU) byproduct that is difficult to remove from reaction mixtures [1]. The specific storage needs of dimorpholinophosphinyl chloride (cold, dry, inert) are a necessary cost of its unique reactivity profile, which avoids the purification issues associated with DCC byproduct formation in certain applications.

Reagent Stability Procurement Inventory Management

Reactivity and Chemoselectivity vs. POCl₃

Phosphorus oxychloride (POCl₃) is a powerful but promiscuous phosphorylating agent, known for its violent reaction with water and alcohols to produce hydrochloric acid and complex mixtures [1]. This lack of selectivity often leads to difficult purifications. In contrast, the structure of dimorpholinophosphinyl chloride, with a single reactive chloride and two bulky morpholine rings, inherently limits its reactivity. The reaction of morpholine with POCl₃ is a step in the synthesis of morpholine-substituted phosphorus compounds, but the intermediate products are highly reactive and non-selective [2]. The isolated and purified dimorpholinophosphinyl chloride offers a controlled, single-point reactivity for selective phosphorylation, a key advantage in the synthesis of complex molecules like dexamethasone phosphate where a specific hydroxyl group must be targeted on a steroid scaffold .

Chemoselectivity Phosphorylation Synthetic Efficiency

Dimorpholinophosphinyl Chloride Application Scenarios


Dexamethasone Phosphate Pro-Drug Synthesis

The primary established industrial application of dimorpholinophosphinyl chloride is as a condensing reagent in the synthesis of dexamethasone phosphate, a water-soluble pro-drug of the anti-inflammatory glucocorticoid dexamethasone . The selective introduction of the phosphate group to the 21-hydroxy position of the steroid is crucial, and the controlled reactivity of this reagent, compared to non-selective agents like POCl₃, enables this transformation with higher fidelity [1]. Procurement in this context is driven by the need for a reagent that delivers consistent regioselectivity and high purity in the final API intermediate.

Alternative Coupling for Challenging Peptide Bonds

In peptide synthesis laboratories, dimorpholinophosphinyl chloride (referred to as BMP-Cl in this context) is procured as an alternative to established coupling reagents like DCC or BOP-Cl . Its selection is motivated by the need to circumvent specific synthetic challenges: DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove and complicates purification [1]. BMP-Cl offers a different mechanism and byproduct profile, making it a strategic choice for the coupling of sterically hindered amino acids or for large-scale syntheses where purification costs are a significant factor.

Morpholine Scaffold Derivatization

For medicinal chemists engaged in lead optimization, dimorpholinophosphinyl chloride is procured not as a final-step reagent, but as a building block to install a functionalizable phosphinyl group . The two morpholine rings provide a unique steric and electronic environment. As demonstrated with the class analog morpholinophosphorodichloridate, these compounds can be reacted with a variety of nucleophiles to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies [1]. This application scenario values the compound's potential to create molecular diversity around a core pharmacophore.

Nucleoside and Coenzyme Analog Phosphorylation

Research groups synthesizing modified nucleosides, nucleotides, or coenzyme analogs (e.g., AMP, ATP derivatives) procure dimorpholinophosphinyl chloride and its analogs for their ability to perform controlled phosphorylations . The class of morpholine-based phosphorylating agents has a proven track record in this field, with reported yields of around 50% for specific nucleoside phosphorylations [1]. The target compound's bis-morpholine structure may offer improved selectivity or stability of intermediates compared to its mono-morpholine counterparts, making it a valuable reagent for accessing 5'-phosphorylated nucleoside derivatives that are otherwise difficult to obtain with high purity.

Technical Documentation Hub

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